molecular formula C11H20O2 B1638263 4-Undecenoic acid

4-Undecenoic acid

Cat. No. B1638263
M. Wt: 184.27 g/mol
InChI Key: KHDNXEYJITXOKI-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-undecenoic acid is a medium-chain fatty acid.

Scientific Research Applications

1. Polymer Degradation and Stability

4-Undecenoic acid has been explored in the context of polymer degradation. It is utilized in the macromolecular architecture of high-density polyethylene-based materials to promote easier degradation after their service life. This approach is particularly relevant for enhancing the environmental sustainability of polymers (Orden et al., 2015).

2. Drug Delivery Systems

In the field of drug delivery, 4-Undecenoic acid has been used to develop temperature/pH responsive microgels for controlled drug release. These microgels exhibit phase transitions near body temperature, making them suitable for temperature or pH-controlled delivery of anticancer drugs (Lou et al., 2014).

3. Polyester Synthesis

Research has also been conducted on the synthesis of aliphatic long-chain polyesters using 4-Undecenoic acid. These polyesters have potential applications in various industries due to their unique properties (Trzaskowski et al., 2011).

4. Biomedical Applications

In biomedical research, 4-Undecenoic acid is used in the simultaneous release of silver ions and 10–undecenoic acid from impregnated polymeric membranes. This has implications for creating materials with biocidal and fungicidal capacities (Nechifor et al., 2022).

5. Analysis in Pharmaceutical Chemistry

The acid has been analyzed in the context of its use as an antifungal agent in pharmaceutical chemistry. This includes studying the quantitative determination of its content in preparations (Goizman, 2004).

6. Renewable Polyesters

4-Undecenoic acid is used for synthesizing renewable polyesters with versatile properties, derived from lignin and castor oil. These polyesters exhibit semi-crystalline to amorphous behavior, relevant in material science (Pang et al., 2014).

7. Antioxidant Activity in Lipid Science

Research on 4-Undecenoic acid includes its application in preparing novel classes of compounds evaluated for their antioxidant properties. This is particularly relevant in the context of lubricant formulations (Geethanjali et al., 2013).

8. Optoelectronic Devices

The passivation capabilities of 4-Undecenoic acid on semiconductor materials like gallium phosphide have been investigated for optoelectronic device applications (Richards et al., 2010).

properties

Product Name

4-Undecenoic acid

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

(E)-undec-4-enoic acid

InChI

InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h7-8H,2-6,9-10H2,1H3,(H,12,13)/b8-7+

InChI Key

KHDNXEYJITXOKI-BQYQJAHWSA-N

Isomeric SMILES

CCCCCC/C=C/CCC(=O)O

SMILES

CCCCCCC=CCCC(=O)O

Canonical SMILES

CCCCCCC=CCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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